molecular formula C12H13NO2 B14208036 N-[1-(4-Acetylphenyl)ethenyl]acetamide CAS No. 823790-71-2

N-[1-(4-Acetylphenyl)ethenyl]acetamide

Cat. No.: B14208036
CAS No.: 823790-71-2
M. Wt: 203.24 g/mol
InChI Key: ARMMJBKWFPLMGA-UHFFFAOYSA-N
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Description

N-[1-(4-Acetylphenyl)ethenyl]acetamide is an acetamide derivative characterized by a 4-acetylphenyl group attached to an ethenyl backbone. The compound’s PubChem entry () confirms its existence, but further experimental data (e.g., spectral properties, bioactivity) are lacking in the reviewed literature.

Properties

CAS No.

823790-71-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)ethenyl]acetamide

InChI

InChI=1S/C12H13NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-7H,1H2,2-3H3,(H,13,15)

InChI Key

ARMMJBKWFPLMGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Acetylphenyl)ethenyl]acetamide typically involves the reaction of 4-acetylphenylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the continuous feeding of reactants and the efficient removal of by-products to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Acetylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-Acetylphenyl)ethenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Acetylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Hydroxyl and Acetyl Groups: The hydroxyl group in N-(4-acetyl-3-hydroxyphenyl)acetamide () introduces hydrogen-bonding capability, which could improve solubility or receptor binding. Chiral Centers: N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide () demonstrates the impact of stereochemistry on biological activity, as it is used in cytokine modulation.
  • Synthesis Methodologies: Reductive Acetylation: Iron(II) acetate-mediated reductive acetylation () is efficient for synthesizing α-arylenamides, yielding >75% for bromophenyl derivatives.

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